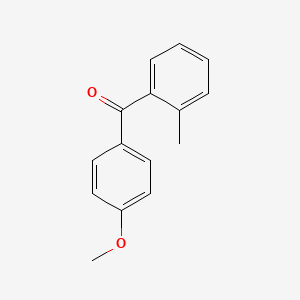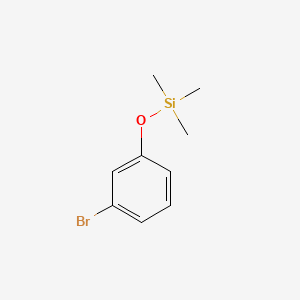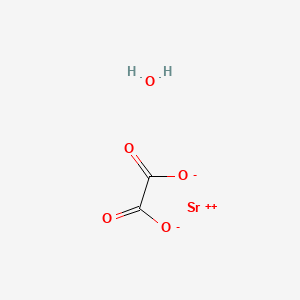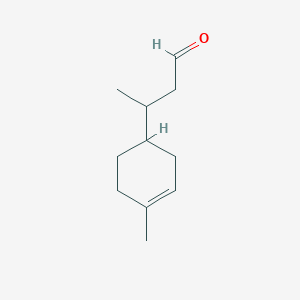
3-(4-Methylcyclohex-3-en-1-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limonene aldehyde belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Limonene aldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, limonene aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Limonene aldehyde has a sweet and sandalwood taste.
Applications De Recherche Scientifique
Ring-Closing Metathesis and Radical Cyclization : Compounds similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, such as α,ω-(Phenylseleno) carbonyl compounds, have been utilized in anionic reactions leading to sequential ring-closing metathesis and radical cyclization. This process is significant for producing bicyclic products, which have various applications in synthetic chemistry (Clive & Cheng, 2001).
Synthesis and Olfactory Properties : The synthesis of new sandalwood odorants, including compounds structurally related to 3-(4-Methylcyclohex-3-en-1-yl)butanal, has been explored. These studies focus on understanding the olfactory properties of different stereoisomers and their potential applications in perfumery and flavoring industries (Hölscher et al., 2004).
Organic Synthesis and Catalysis : Research has shown that compounds like 3-(4-Methylcyclohex-3-en-1-yl)butanal can be involved in heteropoly acid-catalyzed synthesis, highlighting their role in organic synthesis and catalysis. This involves coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through oxonium-ene cyclization (Anjibabu et al., 2013).
Flavor Compounds in Foods : The presence and formation of branched aldehydes, similar to 3-(4-Methylcyclohex-3-en-1-yl)butanal, in various food products have been studied. These aldehydes contribute significantly to the flavor profile of foods, with research focusing on their production, degradation, and influence on food taste (Smit, Engels & Smit, 2009).
Pharmacological Research : Although specific research directly involving 3-(4-Methylcyclohex-3-en-1-yl)butanal in pharmacology wasn't found, structurally similar compounds have been investigated for their potential in treating various disorders, indicating a possible area for future exploration.
Propriétés
Numéro CAS |
6784-13-0 |
|---|---|
Nom du produit |
3-(4-Methylcyclohex-3-en-1-yl)butanal |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,8,10-11H,4-7H2,1-2H3 |
Clé InChI |
VJYFMQREUJXCQV-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(C)CC=O |
SMILES canonique |
CC1=CCC(CC1)C(C)CC=O |
Autres numéros CAS |
6784-13-0 199445-85-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



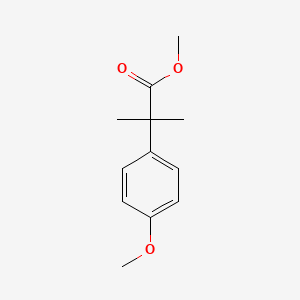
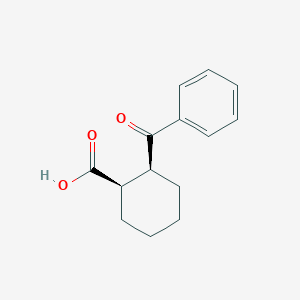
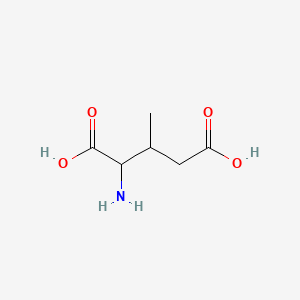
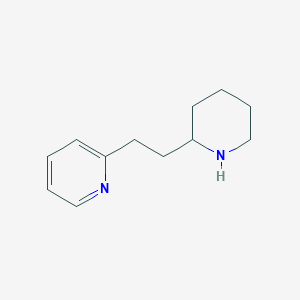
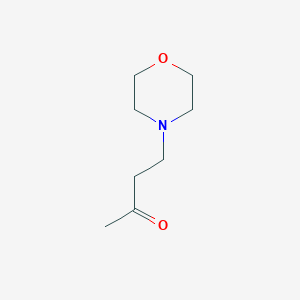
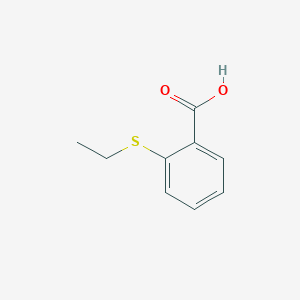
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)
![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)
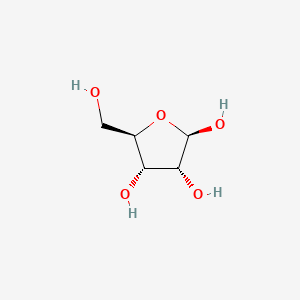
![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)
![4-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1595419.png)
